Product packaging for Bromo(2-methoxybutyl)mercury(Cat. No.:CAS No. 7256-22-6)

Bromo(2-methoxybutyl)mercury

Cat. No.: B12793842
CAS No.: 7256-22-6
M. Wt: 367.64 g/mol
InChI Key: HWSIKRZQPBHPBO-UHFFFAOYSA-M
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Description

Bromo(2-methoxybutyl)mercury is a specialized organomercury compound of significant interest in advanced synthetic chemistry and materials research. As part of the family of organomercury halides, which includes analogs like Bromo(methyl)mercury , this reagent serves as a valuable precursor for introducing the 2-methoxybutyl group into more complex molecular architectures. Its primary research value lies in its application in transmetalation reactions and as an intermediate in the synthesis of novel organic and organometallic compounds. Researchers utilize such bromoalkylmercury compounds to explore new pathways in the development of materials with specific electronic or catalytic properties. The presence of both the mercury center and a bromide ligand makes it a reactive site for further chemical transformations, while the methoxybutyl chain can influence the compound's solubility and steric properties. This reagent is strictly for professional lab use. It is provided with high-purity specifications to ensure reproducibility and reliability in experimental procedures. HANDLING PRECAUTION: Organomercury compounds are highly toxic and must be manipulated with appropriate safety measures, including the use of personal protective equipment (PPE) and procedures conducted within a certified fume hood. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11BrHgO B12793842 Bromo(2-methoxybutyl)mercury CAS No. 7256-22-6

Properties

CAS No.

7256-22-6

Molecular Formula

C5H11BrHgO

Molecular Weight

367.64 g/mol

IUPAC Name

bromo(2-methoxybutyl)mercury

InChI

InChI=1S/C5H11O.BrH.Hg/c1-4-5(2)6-3;;/h5H,2,4H2,1,3H3;1H;/q;;+1/p-1

InChI Key

HWSIKRZQPBHPBO-UHFFFAOYSA-M

Canonical SMILES

CCC(C[Hg]Br)OC

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Bromo 2 Methoxybutyl Mercury

Cleavage Reactions of the Mercury-Carbon Bond

The mercury-carbon bond in organomercurials is relatively weak and susceptible to cleavage by various reagents. This reactivity is a cornerstone of organomercury chemistry, enabling the transformation of the organic moiety into a range of other functional groups.

Halogenolytic Pathways and Alkyl Halide Formation

Organomercury compounds are known to react with halogens, leading to the cleavage of the C-Hg bond and the formation of an organic halide. In the case of Bromo(2-methoxybutyl)mercury, treatment with a halogen such as bromine (Br₂) would be expected to yield 1-bromo-2-methoxybutane (B2419128) and mercury(II) bromide. This reaction, often referred to as halogenolysis, proceeds via an electrophilic substitution mechanism.

The reaction is generally stereospecific, proceeding with retention of configuration at the carbon atom. This characteristic is particularly relevant for organomercurials with chiral centers.

Table 1: Predicted Products of Halogenolysis of this compound

ReactantHalogenExpected Organic ProductExpected Inorganic Product
This compoundBromine (Br₂)1-bromo-2-methoxybutaneMercury(II) bromide (HgBr₂)
This compoundChlorine (Cl₂)1-chloro-2-methoxybutaneMercury(II) bromochloride (HgBrCl)
This compoundIodine (I₂)1-iodo-2-methoxybutaneMercury(II) bromoiodide (HgBrI)

Electrophilic Cleavage Reactions and Protonolysis

The carbon-mercury bond can also be cleaved by protic acids in a reaction known as protonolysis or protodemercuration. This reaction involves the substitution of the mercury group with a hydrogen atom, leading to the formation of a hydrocarbon. For this compound, reaction with a strong acid like hydrochloric acid (HCl) would be expected to produce 2-methoxybutane and a mercury(II) salt.

The rate of protonolysis is influenced by the acidity of the medium and the structure of the organomercurial. Electron-withdrawing groups on the alkyl chain can decrease the reaction rate, while electron-donating groups can increase it.

Cross-Coupling and C-C Bond Forming Reactions

Organomercurials have been utilized as reagents in carbon-carbon bond-forming reactions, particularly in the presence of transition metal catalysts. These reactions provide a valuable method for the construction of more complex organic molecules.

Palladium-Catalyzed Cross-Coupling Involving Organomercurials

This compound can be expected to participate in palladium-catalyzed cross-coupling reactions. In these reactions, the organomercurial acts as a source of a nucleophilic alkyl group, which is transferred to an organic halide or triflate in the presence of a palladium catalyst. This process, a variant of the more general Stille or Suzuki couplings, allows for the formation of a new C-C bond.

For instance, the reaction of this compound with an aryl iodide in the presence of a palladium catalyst would be expected to yield a 2-methoxybutyl-substituted aromatic compound. The catalytic cycle typically involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organomercurial and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

OrganomercurialCoupling PartnerCatalystExpected Product
This compoundIodobenzenePd(PPh₃)₄1-(2-methoxybutyl)benzene
This compoundVinyl bromidePdCl₂(PPh₃)₂4-methoxy-3-hexene
This compoundBenzoyl chloridePd(OAc)₂/dppf1-phenyl-3-methoxy-2-pentanone

Carbonylation Reactions Mediated by Mercury(II) Reagents

Carbonylation reactions of organomercurials, often catalyzed by transition metals like palladium, provide a route to carboxylic acids, esters, and amides. beilstein-journals.org In the presence of carbon monoxide and a suitable nucleophile (e.g., water, an alcohol, or an amine), this compound could be converted into the corresponding carboxylic acid derivative. beilstein-journals.org

The reaction mechanism is believed to involve the insertion of carbon monoxide into the carbon-mercury bond, followed by reaction with the nucleophile. The presence of a palladium catalyst facilitates this process, allowing it to proceed under milder conditions. For example, the carbonylation of this compound in methanol (B129727) would be expected to yield methyl 3-methoxy-2-methylbutanoate.

Mechanism of Interaction with Various Chemical Species and Catalytic Cycles

The reactivity of this compound is characteristic of β-alkoxyorganomercurial compounds. Its chemical transformations are primarily centered around the cleavage of the carbon-mercury bond and the subsequent fate of the resulting organic moiety. While specific detailed research on this compound is limited, its interaction mechanisms can be understood through the well-established chemistry of analogous organomercurials. These interactions can be broadly categorized into reductive demercuration, substitution reactions, and potential, though not widely exploited, catalytic applications.

Reductive Demercuration: Interaction with Hydride Reagents

The most common transformation of β-alkoxyorganomercurials, including presumably this compound, is reductive demercuration. This process involves the replacement of the bromomercuri group (-HgBr) with a hydrogen atom. The standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol (B145695) or water.

The mechanism of demercuration with sodium borohydride is generally accepted to proceed through a free-radical chain reaction. masterorganicchemistry.comwikipedia.org

Mechanism of Free-Radical Demercuration:

Initiation: The reaction is thought to be initiated by the formation of an organomercury hydride (R-Hg-H) from the reaction of the organomercuric bromide with NaBH₄. This organomercury hydride is unstable and undergoes homolytic cleavage to generate an alkyl radical.

R-HgBr + NaBH₄ → [R-Hg-H] + NaBr + BH₃

[R-Hg-H] → R• + •HgH

Propagation: The generated alkyl radical (in this case, the 2-methoxybutyl radical) abstracts a hydrogen atom from the solvent or another hydrogen donor, leading to the final product and regenerating a radical species that continues the chain.

R• + H-Solvent → R-H + •Solvent

Termination: The chain reaction is terminated by the combination of two radical species.

2 R• → R-R

R• + •HgH → R-Hg-H

This free-radical mechanism explains the general lack of stereospecificity observed in the demercuration step of oxymercuration-demercuration reactions. wikipedia.org For this compound, this reaction would yield 2-methoxybutane.

Reactant Reagent Product Mechanism Type
This compoundSodium Borohydride (NaBH₄)2-MethoxybutaneFree-Radical Chain

Substitution Reactions: Interaction with Halogens

The carbon-mercury bond in organomercurials can be readily cleaved by halogens, such as bromine (Br₂) or iodine (I₂), to form the corresponding alkyl halide. This reaction, sometimes referred to as the Hofmann-Sand reaction, is a useful synthetic transformation. wikiwand.com

The interaction of this compound with bromine would be expected to yield 1,2-dibromo-3-methoxybutane (structure dependent on the initial butene isomer) and mercuric bromide. The reaction is believed to proceed through an electrophilic substitution mechanism where the halogen acts as the electrophile.

Proposed Mechanism of Halogenolysis:

The reaction likely involves the formation of a cyclic intermediate with the attacking halogen, followed by the departure of the mercuric bromide leaving group.

R-HgBr + Br₂ → [R(Br)-HgBr]⁺ Br⁻ → R-Br + HgBr₂

This transformation provides a method to convert the product of alkoxymercuration into a vicinal haloether.

Reactant Reagent Product Mechanism Type
This compoundBromine (Br₂)1-Bromo-2-methoxybutaneElectrophilic Substitution

Potential Catalytic Cycles

While organomercury compounds are not as widely used as catalysts in modern organic synthesis due to their toxicity, they have historically been employed in certain industrial processes and can participate in catalytic cycles. wikipedia.org The catalytic activity often involves the mercury(II) species acting as a Lewis acid to activate substrates.

Hypothetical Catalytic Cycle in Alkene Addition Reactions:

A plausible, though not specifically documented for this compound, catalytic cycle could involve the activation of an alkene towards nucleophilic attack.

Coordination: The Hg(II) center of the organomercurial could coordinate to an alkene, forming a mercurinium ion-like intermediate and increasing the alkene's electrophilicity.

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the more substituted carbon of the activated alkene.

Protonolysis/Regeneration: The resulting carbon-mercury bond is cleaved by a proton source, releasing the product and regenerating the mercury catalyst for another cycle.

Due to the limited specific research on this compound, detailed catalytic cycles involving this exact compound are not available in the current scientific literature.

Theoretical and Computational Investigations of Bromo 2 Methoxybutyl Mercury

Quantum Chemical Analysis of Electronic Structure and Bonding within the Hg-C Moiety

The nature of the mercury-carbon (Hg-C) bond is a cornerstone of organomercury chemistry, dictating the stability and reactivity of these compounds. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of this moiety.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular structures and energies of organometallic compounds. arxiv.org For Bromo(2-methoxybutyl)mercury, DFT calculations would be employed to determine its most stable three-dimensional arrangement (ground state geometry) and its associated electronic energy.

In line with known structures of organomercury halides (RHgX), the predicted geometry around the mercury atom in this compound is expected to be linear or nearly linear, with the C-Hg-Br bond angle approaching 180°. libretexts.org The 2-methoxybutyl group, being an alkyl substituent, would bond to the mercury atom, which in turn is bonded to the bromine atom. DFT calculations would optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

While specific data for this compound is not available, representative calculated bond lengths and angles for similar simple alkylmercury halides are presented in Table 1. These values are derived from computational studies on analogous compounds and serve as a reasonable approximation. thieme-connect.de

Table 1: Representative Calculated Geometrical Parameters for an Alkylmercury Halide (CH₃HgBr) using DFT

ParameterCalculated Value
Hg-C Bond Length (Å)~2.06 - 2.09
Hg-Br Bond Length (Å)~2.44
C-Hg-Br Bond Angle (°)~178 - 180

This table presents typical values for methylmercury (B97897) bromide as a proxy for this compound, based on established computational chemistry literature.

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net In organomercury compounds, the HOMO is typically associated with the Hg-C sigma bond, while the LUMO is often the corresponding antibonding (σ*) orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the charge distribution within the this compound molecule. These maps would likely show a region of negative electrostatic potential around the electronegative bromine and oxygen atoms, and a region of positive potential around the mercury atom, highlighting its electrophilic character. The Hg-C bond itself is known to be relatively nonpolar but susceptible to electrophilic attack. wikipedia.org

Computational Studies of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is invaluable for mapping out the potential chemical transformations of a molecule, including the identification of high-energy transition states that act as barriers to reaction.

Energy Profiles for Cleavage and Formation Reactions

A key reaction for organomercurials is the cleavage of the Hg-C bond. researchgate.net One of the most studied mechanisms is protonolysis, where a proton source cleaves the Hg-C bond to form a hydrocarbon and a mercury salt. nih.gov Computational studies can model the energy profile of such a reaction for this compound. This would involve calculating the energies of the reactants, the transition state, and the products.

The energy profile would likely show an activation energy barrier corresponding to the transition state where the C-H bond is forming and the Hg-C bond is breaking. The height of this barrier determines the reaction rate. For example, studies on the protonolysis of methylmercury have computationally characterized the transition states and activation energies for different proposed mechanisms. nih.gov

Table 2: Illustrative Calculated Activation Energies for Hg-C Bond Cleavage in Model Organomercury Compounds

Reaction TypeModel CompoundComputational MethodCalculated Activation Energy (kcal/mol)
ProtonolysisCH₃Hg⁺ + H⁺DFT~15-20
Halogenolysis(CH₃)₂Hg + Br₂DFT~10-15

This table provides example activation energies from computational studies on simple organomercurials to illustrate the type of data obtained from reaction pathway analysis. The values are not specific to this compound.

Investigation of Conformational Preferences and Their Influence on Reactivity

The 2-methoxybutyl group in this compound is not rigid and can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. youtube.com Conformational analysis, a standard computational task, is used to identify the different stable conformers and their relative energies. auremn.org.brscribd.com

For the 2-methoxybutyl chain, rotations around the C-C and C-O bonds will lead to different conformers, such as anti and gauche arrangements. The relative stability of these conformers is determined by steric hindrance and intramolecular interactions. It is plausible that certain conformations could influence the reactivity of the molecule. For instance, a conformation that brings the methoxy (B1213986) group's oxygen atom into proximity with the mercury center could potentially lead to intramolecular coordination, which might affect the lability of the Hg-C bond. core.ac.uk Computational studies can quantify the energy differences between these conformers and the energy barriers for their interconversion. youtube.comutdallas.edu

Molecular Dynamics Simulations for Understanding Dynamic Behavior in Different Media

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in explicit solvent environments over time. rsc.org

For this compound, MD simulations could be used to study its solvation in different media, such as water or organic solvents. These simulations would model the interactions between the organomercurial and the surrounding solvent molecules, providing information on the structure of the solvation shell and the dynamics of solvent exchange. This is particularly relevant as the polarity of the solvent can influence reaction rates and equilibria. libretexts.org

Furthermore, MD simulations can be employed to explore the conformational landscape of the flexible 2-methoxybutyl chain in solution, complementing the static picture provided by quantum chemical calculations. arxiv.org By tracking the molecule's trajectory over time, one can observe conformational transitions and determine the preferred conformations in a given solvent, which could have implications for its biological interactions and environmental fate.

Development of Predictive Models for Organomercury Reactivity and Selectivity

The prediction of chemical reactivity and selectivity for organomercury compounds, including this compound, is a significant challenge in computational chemistry. The development of robust predictive models is crucial for understanding their environmental fate, toxicological profiles, and potential applications in chemical synthesis. These models aim to establish a quantitative relationship between the molecular structure of an organomercury compound and its chemical behavior.

General approaches to modeling the reactivity of organometallic compounds often involve the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. uvic.cahabitablefuture.orgchemrxiv.orgnih.gov These methods rely on calculating a set of molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. These descriptors are then correlated with experimentally determined reactivity data to build a predictive model.

For organomercury compounds, relevant descriptors might include:

Steric parameters: Describing the bulkiness of the organic substituent.

Electronic parameters: Such as partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which provide insights into the electronic nature of the carbon-mercury bond.

Topological indices: Numerical values derived from the molecular graph that describe the size, shape, and branching of the molecule.

While these general frameworks exist, specific predictive models detailed in the scientific literature for the reactivity and selectivity of This compound are not available. The compound is mentioned in chemical inventories and lists of substances of concern, but dedicated computational studies on its reactivity are not found in the public domain. google.comwapsustainability.com

The development of a specific predictive model for this compound would necessitate a systematic study involving the synthesis of a series of related alkoxyalkylmercury halides and the experimental measurement of their reaction rates and selectivity in various chemical transformations. This experimental data would then serve as the basis for developing and validating a computational model.

Analytical Methodologies for the Speciation and Structural Elucidation of Bromo 2 Methoxybutyl Mercury

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of organomercury speciation, providing the necessary separation of different mercury compounds from each other and from interfering matrix components. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a highly flexible and widely used tool for separating non-volatile organomercury compounds like Bromo(2-methoxybutyl)mercury. nih.govresearchgate.net The most common mode for this purpose is reversed-phase chromatography, which separates compounds based on their hydrophobicity. researchgate.netspectroscopyonline.com

The separation is typically achieved on a C18 column, where a nonpolar stationary phase interacts with the analytes. nih.gov The mobile phase is aqueous and often contains an organic modifier, such as methanol (B129727), and complexing agents. frontiersin.org Thiol-containing reagents like L-cysteine and 2-mercaptoethanol are frequently added to the mobile phase to form stable complexes with mercury species, which improves their chromatographic behavior and resolution. spectroscopyonline.comfrontiersin.org This approach is considered less prone to causing species conversion during analysis compared to other methods. spectroscopyonline.com By optimizing the mobile phase composition and gradient, this compound can be effectively separated from other organic and inorganic mercury forms.

ParameterCondition
Stationary Phase (Column)Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase0.05% (v/v) 2-mercaptoethanol, 0.40% (m/v) L-cysteine, 0.06 mol/L ammonium acetate (B1210297), and 5.0% (v/v) methanol nih.gov
Flow Rate0.5 - 1.0 mL/min
Injection Volume20 µL
Hypothetical Retention Time for this compound~6.5 min (retention would follow other lipophilic organomercurials)

Gas Chromatography (GC) is a powerful separation technique ideal for analytes that are volatile and thermally stable. nih.gov While some simple organomercurials like dimethylmercury are sufficiently volatile for direct GC analysis, larger or more polar compounds such as this compound require a chemical derivatization step. und.edukobe-u.ac.jp This process converts the analyte into a more volatile and thermally stable derivative. uclm.es

A common derivatization method is ethylation using sodium tetraethylborate (NaBEt4), which replaces the bromide with an ethyl group, yielding a more volatile 2-methoxybutyl(ethyl)mercury derivative suitable for GC analysis. uclm.es The separation is performed on a capillary column, often with a nonpolar stationary phase like polysiloxane. usu.edu An Electron Capture Detector (ECD) is particularly sensitive for detecting organomercury halides due to their high affinity for electrons. kobe-u.ac.jp

ParameterCondition
Derivatization AgentSodium tetraethylborate (NaBEt4)
Stationary Phase (Column)Rxi-5Sil MS (5% diphenyl/95% dimethyl polysiloxane), 30m usu.edu
Carrier GasHelium or Nitrogen und.edukobe-u.ac.jp
Temperature ProgramInitial 50°C (2 min hold), ramp at 10°C/min to 250°C und.edu
DetectorElectron Capture Detector (ECD) or Mass Spectrometer (MS)

To achieve the low detection limits and high specificity required for environmental and biological analysis, chromatographic systems are coupled with element-specific detectors in what are known as hyphenated techniques. nih.govasdlib.orgijarnd.com This approach combines the separation power of chromatography with the sensitive and selective detection capabilities of atomic or mass spectrometry. spectroscopyonline.com

HPLC-AFS (Atomic Fluorescence Spectrometry): In this setup, the eluent from the HPLC column is directed to an atomic fluorescence spectrometer. psanalytical.com AFS is highly sensitive and specific to mercury. Before detection, the separated organomercury compounds are typically oxidized to inorganic mercury (Hg²⁺), which is then reduced to elemental mercury vapor (Hg⁰) for measurement. psanalytical.comtandfonline.com This technique offers a reliable and relatively inexpensive system for mercury speciation. psanalytical.com

GC-MS (Mass Spectrometry): Coupling GC with a mass spectrometer allows for both identification and quantification. oaepublish.comajpaonline.com As derivatized analytes elute from the GC column, they enter the MS ion source. The resulting mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint for structural confirmation. ajpaonline.com

HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is one of the most powerful and widely used hyphenated techniques for mercury speciation. nih.govfrontiersin.org The ICP-MS detector offers extremely high sensitivity and elemental specificity, allowing for ultra-trace quantification. thermofisher.comanalytik-jena.com It can measure specific mercury isotopes, which is useful for isotope dilution studies to achieve highly accurate quantification. uclm.es

TechniqueTypical Detection Limit (Absolute)Key Advantage
HPLC-AFS~2-10 pgCost-effective and reliable uclm.es
GC-MS~1-4 pgProvides structural confirmation via fragmentation uclm.es
HPLC-ICP-MS~0.05-0.21 pgHighest sensitivity and isotopic analysis capability uclm.es

Spectroscopic Methods for Structural Characterization

While hyphenated chromatographic techniques can identify and quantify this compound, spectroscopic methods are essential for the detailed structural elucidation of the pure compound or for confirming its identity without chromatographic separation.

NMR spectroscopy is an unparalleled tool for determining the precise chemical structure of molecules in solution. For organomercury compounds, multinuclear NMR experiments are particularly informative.

¹⁹⁹Hg NMR: Mercury has a spin-½ nucleus, ¹⁹⁹Hg, which is ideal for NMR studies. huji.ac.il It has a very wide chemical shift range, making the ¹⁹⁹Hg chemical shift extremely sensitive to the electronic environment and coordination geometry around the mercury atom. huji.ac.ilnih.gov The specific chemical shift of this compound would provide direct evidence of the covalent bonds to carbon and bromine.

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the 2-methoxybutyl organic ligand. The chemical shifts and splitting patterns of the proton and carbon signals confirm the connectivity of the alkyl chain and the methoxy (B1213986) group. Furthermore, coupling between these nuclei and the ¹⁹⁹Hg nucleus (e.g., ²J(¹H-¹⁹⁹Hg) and ¹J(¹³C-¹⁹⁹Hg)) provides definitive proof of the carbon-mercury bond and offers further insight into the molecule's structure and conformation. nih.govrsc.org

NucleusExpected Chemical Shift (δ, ppm)Key Information Provided
¹⁹⁹Hg-500 to -1500 (vs. Me₂Hg)Directly probes the Hg electronic environment and coordination
¹³C (C-Hg)~30-50Confirms the carbon atom directly bonded to mercury; large ¹J(¹³C-¹⁹⁹Hg) coupling (~1500-2500 Hz) is characteristic rsc.org
¹³C (C-O)~70-85Identifies the carbon of the methoxy group and the adjacent carbon
¹H (adjacent to Hg)~2.0-3.5Protons on the carbon bonded to mercury; show ²J(¹H-¹⁹⁹Hg) coupling (~100-250 Hz) nih.gov

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. uvic.ca When this compound is analyzed, it will produce a characteristic mass spectrum.

Ion/FragmentDescriptionSignificance
[C₄H₉OCH₃HgBr]⁺Molecular IonConfirms molecular weight; shows characteristic isotopic pattern for Hg and Br
[C₄H₉OCH₃Hg]⁺Loss of BromineConfirms the presence of a labile bromide group
[HgBr]⁺Loss of the organic groupIndicates the Hg-Br moiety
[C₄H₉OCH₃]⁺Organic LigandConfirms the structure of the 2-methoxybutyl group

Sample Preparation and Derivatization Strategies for Complex Matrices

The accurate quantification and identification of this compound in environmental and biological samples necessitate meticulous sample preparation to isolate the analyte from interfering matrix components and to convert it into a form suitable for analysis. The choice of extraction and derivatization methods is critical and depends on the sample matrix and the analytical technique employed.

Extraction of Organomercury Compounds

The initial step in the analysis of complex matrices is the extraction of the target organomercury compound. Common procedures for extracting organomercury species from solid and liquid samples involve acidic or alkaline treatments, followed by solvent extraction. vliz.be For soil and sediment samples, a typical approach involves digestion with an acid, such as sulfuric acid or a mixture of nitric and hydrochloric acids, to release the mercury species into a solution. env.go.jp For biological tissues, alkaline digestion with reagents like tetramethylammonium hydroxide (TMAH) can be effective.

Following the initial digestion or extraction, liquid-liquid extraction with an organic solvent like toluene or dichloromethane is often employed to separate the organomercury compounds from the aqueous phase. oaepublish.com The efficiency of this step can be enhanced by the addition of a complexing agent, such as L-cysteine, which can selectively bind to mercury species. researchgate.netfrontiersin.org

Derivatization for Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile compounds. However, many organomercury compounds, including this compound, are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable analogues. nih.govakjournals.com

Common derivatization reagents for organomercury compounds are alkylating or arylating agents, such as sodium tetraethylborate (NaBEt4) or sodium tetraphenylborate (NaBPh4). nih.govsigmaaldrich.com These reagents replace the halide in the organomercury compound with an ethyl or phenyl group, respectively, yielding a more volatile species. For this compound, derivatization with NaBEt4 would be expected to produce 2-methoxybutyl(ethyl)mercury.

The choice of derivatization agent can influence the chromatographic separation and detection sensitivity. For instance, phenylation can be advantageous as it may allow for the differentiation between various organomercury species. nih.govresearchgate.net Fluorinated arylating agents, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24), can also be used to enhance detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). oaepublish.comresearchgate.net

The derivatization reaction is typically performed in an aqueous solution buffered to an appropriate pH, followed by extraction of the derivatized product into an organic solvent for subsequent GC analysis.

Interactive Data Table: Comparison of Derivatization Reagents for Organomercury Analysis

Derivatization ReagentTarget Analyte ClassResulting DerivativeAdvantagesDisadvantages
Sodium tetraethylborate (NaBEt4)Alkyl and inorganic mercuryEthylated mercury speciesGood volatility for GC, widely used.Can be costly.
Sodium tetraphenylborate (NaBPh4)Alkyl and inorganic mercuryPhenylated mercury speciesCan distinguish between some species, lower cost than NaBEt4. nih.govMay have lower sensitivity with some detectors. nih.gov
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF24)Alkyl and inorganic mercuryFluorinated aryl mercury speciesEnhanced sensitivity for ECD and NCI-MS. researchgate.netHigher cost and less common.

Sample Cleanup

After extraction and derivatization, a cleanup step is often necessary to remove any remaining matrix components that could interfere with the chromatographic analysis. This can be achieved using techniques such as solid-phase extraction (SPE) with various sorbents or by passing the extract through a column containing materials like silica gel or Florisil. The choice of cleanup method depends on the complexity of the sample matrix and the nature of the interferences.

Research Findings on Analogous Compounds

Studies on other organomercury compounds have demonstrated the effectiveness of these sample preparation and derivatization strategies. For example, the analysis of methylmercury (B97897) in biological samples often involves alkaline digestion, followed by derivatization with sodium tetraethylborate and analysis by GC coupled with mass spectrometry (GC-MS) or atomic fluorescence spectrometry (AFS). nih.gov Research has shown that phenylation can be favorable for distinguishing between ethylmercury and inorganic mercury. nih.gov While GC-MS may have poorer sensitivity with detection limits in the range of 30 to 50 pg as Hg, it is crucial for confirming the derivatization products. nih.govsigmaaldrich.com In contrast, GC-AFS and GC-AES (atomic emission spectrometry) are excellent techniques with detection limits at the sub-picogram level (0.02-0.04 pg as Hg). nih.govsigmaaldrich.com

Interactive Data Table: Analytical Performance for Derivatized Organomercury Compounds

Analytical TechniqueDerivatization ReagentAnalyte ExampleDetection Limit (as Hg)
GC-AFSSodium tetraethylborateMethylmercury, Ethylmercury0.02 - 0.04 pg
GC-AESSodium tetraethylborateMethylmercury, Ethylmercury0.02 - 0.04 pg
GC-MSSodium tetraethylborate/tetraphenylborateMethylmercury, Ethylmercury30 - 50 pg

These findings provide a strong basis for developing a robust analytical method for this compound in various complex matrices. The specific conditions for extraction, derivatization, and cleanup would require optimization to ensure high recovery and accurate quantification of the target analyte.

Environmental and Biogeochemical Pathways of Organomercury Compounds Relevant to Bromo 2 Methoxybutyl Mercury Analogs

Abiotic Transformation Processes of Alkylmercury Species in Environmental Matrices

Abiotic transformations are chemical and physical processes that occur without direct microbial intervention. For alkylmercury compounds, these are primarily driven by light and chemical reactions within the environmental matrix.

Sunlight plays a crucial role in the degradation of organomercury compounds in surface waters. nih.govnih.govusgs.gov This process, known as photodemethylation for methylmercury (B97897), involves the cleavage of the carbon-mercury bond, converting the organomercury compound into less bioaccumulative inorganic mercury (Hg(II)) and a corresponding organic product. nih.govebi.ac.uknorthwestern.edu The efficiency of this degradation is influenced by several factors, including the wavelength of light, the presence of dissolved organic matter (DOM), and the chemical speciation of the organomercury compound.

The ultraviolet (UV) spectrum of sunlight is particularly effective at inducing degradation. nih.gov DOM can act as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which then attack the organomercury molecule. nih.govusgs.gov The binding of organomercury compounds to thiol groups within DOM can lower the energy required to break the C-Hg bond, thereby enhancing photodegradation rates. nih.gov For a compound like bromo(2-methoxybutyl)mercury, it is anticipated that similar photochemical processes would lead to the cleavage of the carbon-mercury bond, yielding inorganic mercury, 2-methoxybutane, and bromide.

FactorInfluence on Photochemical Degradation
Sunlight (UV radiation) Primary driver of degradation by providing the necessary energy to break the C-Hg bond. nih.gov
Dissolved Organic Matter (DOM) Can act as a photosensitizer, generating reactive oxygen species that degrade organomercury compounds. nih.govusgs.gov
Thiol Ligands Binding to thiol groups within DOM can lower the excitation energy of the C-Hg bond, increasing reactivity. nih.gov
Water Chemistry Constituents like chloride in marine systems can form complexes that are less reactive to photodegradation. nih.gov

In aqueous and sediment systems, the chemical stability of organomercury compounds is influenced by factors such as pH, redox potential, and the presence of various ligands. researchgate.netnih.gov While abiotic methylation of inorganic mercury can occur, the degradation of existing organomercury compounds is a key transformation pathway. nih.gov

In anoxic sediments, organomercury compounds can react with sulfides to form mercury sulfide (B99878) (HgS), a highly insoluble and less bioavailable form of mercury. libretexts.org The strength and stability of the carbon-mercury bond in compounds like this compound will influence their susceptibility to such chemical transformations. The presence of the electronegative bromine atom and the ether linkage in the butyl chain may affect the compound's reactivity compared to simpler alkylmercury compounds like methylmercury.

Biotic Conversion Mechanisms in Microbial Systems

Microorganisms are central to the cycling of mercury in the environment, mediating both the formation and degradation of organomercury compounds. nsf.govresearchgate.net

Bacterial processes are the primary source of methylmercury in the environment. nih.govnih.gov Certain anaerobic bacteria, such as sulfate-reducing and iron-reducing bacteria, can methylate inorganic mercury. nih.govacs.org This process is counteracted by demethylation, which can be carried out by a different suite of microorganisms. nih.govmdpi.com Demethylation can occur through two main pathways: oxidative and reductive. researchgate.net While this compound is not formed through natural methylation, it is susceptible to degradation by microbes capable of cleaving carbon-mercury bonds.

Many mercury-resistant bacteria possess the mer operon, a set of genes that encode for enzymes capable of detoxifying mercury compounds. nih.govnih.govoup.com Two key enzymes in this system are organomercurial lyase (MerB) and mercuric reductase (MerA).

Organomercurial lyase (MerB) catalyzes the protonolysis of the carbon-mercury bond in a wide range of organomercurial compounds, producing a hydrocarbon and inorganic mercuric ion (Hg(II)). ebi.ac.ukpeerj.com This enzyme is crucial for the initial step of detoxifying organic mercury. It is highly probable that MerB can act on this compound, cleaving the C-Hg bond to yield Hg(II), 2-methoxybutane, and bromide.

Following the action of MerB, mercuric reductase (MerA) reduces the toxic Hg(II) ion to the much less toxic and volatile elemental mercury (Hg(0)), which can then diffuse out of the cell. nih.govnih.govpeerj.com The sequential action of MerB and MerA provides an effective detoxification pathway for bacteria exposed to organomercury compounds. nih.govnih.gov

EnzymeEC NumberFunction in Mercury DetoxificationProbable Action on this compound
Organomercurial Lyase (MerB) 4.99.1.2Catalyzes the cleavage of the carbon-mercury bond in organomercurials. ebi.ac.ukpeerj.comCleavage of the C-Hg bond to produce Hg(II), 2-methoxybutane, and bromide.
Mercuric Reductase (MerA) 1.16.1.1Reduces toxic mercuric ions (Hg(II)) to volatile elemental mercury (Hg(0)). nih.govnih.govReduction of the Hg(II) produced by MerB action to elemental Hg(0).

Distribution and Chemical Fate of Organomercurials in Atmospheric and Aquatic Environments

The distribution and ultimate fate of organomercury compounds are governed by their physical and chemical properties, as well as the environmental conditions they encounter. nih.govfrontiersin.org Organomercurials can be transported through the atmosphere and are subject to deposition into aquatic and terrestrial ecosystems. nih.govfrontiersin.org

In the atmosphere, organomercury compounds are susceptible to photochemical degradation, which limits their long-range transport. rsc.org However, in regions with prolonged darkness, such as polar areas, atmospheric concentrations may be higher. rsc.org

Advanced Applications of Bromo 2 Methoxybutyl Mercury in Organic and Organometallic Synthesis

Role as a Precursor in Complex Organic Molecule Synthesis

Bromo(2-methoxybutyl)mercury serves as a valuable precursor for the synthesis of intricate organic molecules primarily through the introduction of the 2-methoxybutyl moiety. This is achieved via reactions that leverage the reactivity of the carbon-mercury bond.

Introduction of Methoxybutyl Moieties via Organomercury Intermediates

The synthesis of this compound is conceptually rooted in the well-established alkoxymercuration-demercuration reaction. In a typical sequence, an appropriate isomer of butene (e.g., 1-butene (B85601) or 2-butene) is treated with a mercury(II) salt, such as mercury(II) acetate (B1210297), in methanol (B129727). This reaction proceeds via a mercurinium ion intermediate, which is then attacked by the solvent (methanol) to yield a stable (2-methoxybutyl)mercuric acetate compound. Subsequent treatment with a bromide salt, such as potassium bromide, affords this compound.

Once formed, this organomercurial can be used to introduce the 2-methoxybutyl group into various organic substrates. The carbon-mercury bond, while relatively stable, can be cleaved under specific conditions to form new carbon-carbon or carbon-heteroatom bonds. For instance, transmetalation with more electropositive metals, such as lithium or magnesium, can generate highly reactive organolithium or Grignard-type reagents, which are powerful nucleophiles in organic synthesis.

A key application of such organomercury precursors is in the synthesis of complex natural products and pharmaceuticals where the incorporation of a specific alkyl chain is required. The table below illustrates the general transformations possible with this compound as a precursor.

TransformationReagentsProduct TypeSignificance
HalogenationBr₂, I₂2-Bromo- or 2-Iodo-methoxybutaneConversion to other functional groups. wikipedia.orggameproshop.net
ReductionNaBH₄MethoxybutaneRemoval of the mercury moiety.
TransmetalationR₂CuLiAlkylated MethoxybutaneFormation of new C-C bonds.
AcylationAcyl chlorides, Pd catalystMethoxybutyl KetoneIntroduction of a carbonyl group.

These transformations highlight the synthetic flexibility offered by this compound in constructing more complex molecular frameworks.

Catalytic Roles in Chemical Transformations

While organomercury compounds are more commonly known as stoichiometric reagents, certain mercury compounds have been employed as catalysts in specific industrial processes. nih.gov The potential catalytic activity of this compound can be inferred from the broader context of organomercury catalysis.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Organomercury compounds can participate in palladium-catalyzed cross-coupling reactions, acting as the organometallic component. wikipedia.orgresearchgate.net In a hypothetical scenario, this compound could be coupled with various organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The general catalytic cycle for such a reaction would involve the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organomercurial, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The table below outlines a representative palladium-catalyzed cross-coupling reaction involving an organomercurial.

Reactant 1Reactant 2CatalystProductReaction Type
This compoundAryl IodidePd(PPh₃)₄2-Methoxybutyl-substituted Aromatic CompoundSuzuki-type Coupling
This compoundAcyl ChloridePdCl₂(PPh₃)₂2-Methoxybutyl KetoneStille-type Coupling

It is important to note that the direct catalytic application of this compound in these transformations is not widely reported, and these examples are based on the known reactivity of other organomercury compounds. The toxicity of mercury compounds often leads to the preference for less toxic organometallic reagents, such as those of tin, boron, and zinc, in modern organic synthesis. mdpi.comnih.govrsc.org

Integration into Materials Science for Specialized Polymer or Precursor Development

The incorporation of organometallic moieties into polymers can impart unique properties to the resulting materials. While the use of this compound in mainstream polymer science is not established, its potential can be considered in the context of functional polymer development.

Organometallic compounds can be incorporated into polymer backbones or as pendant groups. For instance, if this compound were attached to a monomer unit, subsequent polymerization could lead to a polymer with regularly spaced mercury atoms. Such materials could have interesting electronic or optical properties.

A more plausible application lies in the use of organomercury compounds as precursors for the synthesis of functionalized polymers. For example, a monomer containing a reactive group could be coupled with this compound to introduce the methoxybutyl side chain. This approach would allow for the precise modification of polymer properties.

The development of mercury-containing polymers has also been explored in the context of coordination polymers, where mercury ions act as nodes linking organic ligands. researchgate.netsemanticscholar.org However, this is distinct from the covalent incorporation of an organomercury compound like this compound into a polymer structure. The primary challenge in this area remains the inherent toxicity and environmental concerns associated with mercury.

Future Research Directions and Unexplored Avenues for Bromo 2 Methoxybutyl Mercury

Development of Sustainable and Greener Synthetic Protocols for Organomercury Compounds

The historical synthesis of organomercury compounds has often relied on methods that involve hazardous reagents and generate significant waste. chemistryjournals.net A primary future objective is the development of environmentally benign synthetic routes. Traditional methods for preparing compounds like Bromo(2-methoxybutyl)mercury often involve alkoxymercuration of an alkene followed by displacement with a halide. wikipedia.orglibretexts.org Green chemistry principles offer a framework to reinvent these processes. nih.gov

Future research should focus on:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids could drastically reduce the environmental impact of synthesis. chemistryjournals.net Water, in particular, is an attractive medium due to its non-toxicity and potential to offer unique reactivity. chemistryjournals.net

Energy-Efficient Methods: Techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. chemistryjournals.netresearchgate.net

Catalytic Approaches: The replacement of stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. researchgate.net Investigating catalytic mercuration reactions could minimize the amount of mercury required, thereby reducing waste and potential exposure. researchgate.net

Green Strategy Traditional Approach Potential Greener Alternative Anticipated Benefits
Solvent Organic Solvents (e.g., THF, Benzene)Water, Ionic Liquids, Supercritical CO₂Reduced toxicity, non-flammability, potential for recycling. chemistryjournals.netnih.gov
Energy Input Conventional HeatingMicrowave Irradiation, UltrasoundFaster reaction rates, lower energy consumption, higher yields. chemistryjournals.net
Reagents Stoichiometric Mercury SaltsCatalytic amounts of Mercury salts with a co-oxidantMinimized mercury waste, improved atom economy. researchgate.net
Feedstocks Petroleum-derived alkenesBio-derived, renewable alkenesReduced reliance on fossil fuels, increased sustainability. nih.gov

Exploration of Novel Reactivity and Catalytic Potentials of this compound

Organomercury compounds are valuable synthetic intermediates, particularly in transmetalation reactions to produce other organometallic compounds. wikipedia.orglibretexts.org However, their potential as catalysts remains largely underexplored. The unique electronic properties of the carbon-mercury bond suggest that compounds like this compound could exhibit novel reactivity.

Future avenues of exploration include:

Palladium-Catalyzed Cross-Coupling: Organomercurials can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org Research could optimize these reactions using this compound as a precursor, potentially offering new pathways for complex molecule synthesis.

Carbene Transfer Reactions: Certain organomercurials serve as reagents for transferring divalent carbon species (carbenes), which are useful for synthesizing cyclopropanes. chemeurope.com Investigating the capability of this compound or its derivatives in such reactions could expand the toolkit of synthetic chemists.

Catalysis: While mercury-catalyzed reactions like the hydration of alkynes were once common, they have been largely replaced by greener alternatives. wikipedia.org However, fundamental research into the catalytic cycle of mercury-based systems could uncover new, highly selective transformations that are not achievable with other metals. This could involve exploring this compound as a catalyst precursor in reactions such as carbonylation or additions to unsaturated bonds. wikipedia.org

Refined Computational Models for Enhanced Prediction of Organomercury Behavior

Computational chemistry provides an indispensable tool for studying hazardous materials like organomercury compounds, offering detailed molecular insights while minimizing experimental risks. nih.govresearchgate.net Quantum chemical calculations and density functional theory (DFT) have already been applied to understand the mechanisms of mercury toxicity and the behavior of mercury in biological systems. nih.govberscience.org

For this compound, future computational work should aim to:

Predict Reaction Pathways: Develop accurate models to predict the thermodynamics and kinetics of its synthetic and decomposition pathways. This can guide the design of more efficient and safer experimental protocols. researchgate.net

Model Ligand Interactions: Simulate the interaction of the mercury center with various ligands to predict stability, solubility, and reactivity. nih.gov This is crucial for understanding its environmental fate and for designing systems with controlled properties.

Elucidate Spectroscopic Signatures: Calculate and predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of this and related novel organomercury compounds.

Advanced computational models can provide a foundational understanding that accelerates the development of safer handling protocols and novel applications. berscience.org

Design of Advanced Ligand Systems for Modified Mercury Reactivity and Selectivity

The reactivity of a metal center is profoundly influenced by its coordination environment. core.ac.uk In organomercury compounds, the mercury atom can form secondary bonds with other atoms, leading to diverse coordination geometries that affect the compound's stability and reactivity. core.ac.uk

A promising research direction is the design of advanced ligand systems that can modulate the properties of the mercury center in this compound. This involves:

Tuning Reactivity: Synthesizing complexes with tailored ligands (e.g., pyridinium (B92312) ylides, thiols) to control the lability of the C-Hg and Hg-Br bonds. acs.orgnih.gov This could render the compound more reactive for specific synthetic transformations or, conversely, more stable for certain applications.

Enhancing Selectivity: Developing chiral ligands that could induce stereoselectivity in reactions involving the organomercurial, opening pathways to enantiomerically pure products.

Facilitating Catalysis: Creating ligand environments that stabilize catalytic intermediates and lower the activation energy of desired reaction pathways, potentially enabling new mercury-catalyzed processes. mdpi.com

Competitive Ligand Exchange: Studying the dynamics of ligand exchange can provide insights into how this compound might interact with other molecules in complex environments, which is crucial for understanding its bioavailability and transformation pathways. acs.org

By strategically modifying the ligand sphere, it may be possible to harness the unique properties of the mercury atom while mitigating some of its inherent hazards.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bromo(2-methoxybutyl)mercury, and how can reaction conditions be optimized?

  • Methodology : Organomercury compounds like this compound are typically synthesized via Grignard reagent reactions. For example, bromo(propyl)mercury is prepared by reacting propylmagnesium bromide with mercury(II) bromide . Adjusting stoichiometry, solvent polarity (e.g., THF vs. ether), and reaction temperature (0–25°C) can improve yield. Characterization via NMR and FT-IR is critical to confirm purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • Vibrational Analysis : FT-IR and Raman spectroscopy identify Hg-C and Hg-Br bond vibrations (~450–550 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR detect methoxybutyl chain conformation (δ 3.3–3.5 ppm for OCH₃) and Hg-induced deshielding .
  • X-ray Crystallography : Resolves Hg coordination geometry (linear vs. bent) and bond lengths (Hg-Br ≈ 2.4–2.6 Å) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Exposure Limits : OSHA PEL: 0.01 mg/m³ (skin); NIOSH REL: 0.01 mg/m³ (TWA) .
  • Decomposition Risks : Heating releases toxic Hg vapor and Br⁻. Use fume hoods and sealed reactors .
  • PPE : Nitrile gloves, lab coats, and respirators with Hg vapor filters .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, Hg’s low electronegativity makes the β-carbon in the methoxybutyl chain susceptible to nucleophilic attack. Fukui function analysis identifies reactive sites .

Q. What are the decomposition pathways of this compound under thermal stress, and how can byproducts be mitigated?

  • Findings :

  • Primary Pathway : Hg-C bond cleavage at >150°C releases Hg⁰ vapor and 2-methoxybutyl radicals. Secondary reactions form Br⁻ and methane derivatives .
  • Mitigation : Additives like activated carbon trap Hg vapor, while inert atmospheres (N₂/Ar) suppress radical recombination .

Q. How do contradictory toxicity data for organomercury compounds inform risk assessment for this compound?

  • Analysis :

  • Acute Toxicity : LD50 (ivn-mus) for Bromo(methoxycarbonyl)mercury is 56 mg/kg, suggesting moderate toxicity .
  • Chronic Effects : Conflicting reports on carcinogenicity (DFG MAK: Animal carcinogen with unknown human relevance) necessitate longitudinal in vivo studies .
  • Table : Toxicity Comparison
CompoundLD50 (mg/kg)OSHA PEL (mg/m³)Carcinogenicity
Bromo(2-methoxybutyl)Hg*~50–60 (est.)0.01Unknown (Animal Data)
Bromo(propyl)mercuryNot reported0.01Not classified

Q. What strategies resolve spectral data contradictions in differentiating this compound from analogs?

  • Resolution :

  • Isotopic Labeling : Use ¹⁹⁹Hg NMR to distinguish Hg environments .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies exact mass differences (e.g., C₅H₁₁BrHgO vs. C₆H₁₃BrHgO₂) .
  • Cross-Validation : Compare experimental IR/Raman data with DFT-simulated spectra to confirm assignments .

Methodological Considerations

  • Synthetic Optimization : Prioritize anhydrous conditions to avoid HgO byproducts .
  • Toxicity Testing : Combine acute (LD50) and subchronic (28-day exposure) assays for comprehensive risk profiles .
  • Data Reproducibility : Archive raw spectral data and computational inputs (e.g., Gaussian log files) for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.